2-(5-乙氧基-1H-吲哚-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

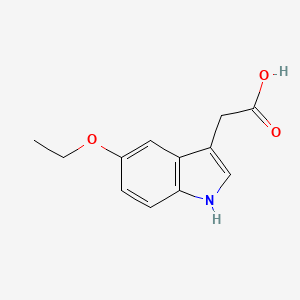

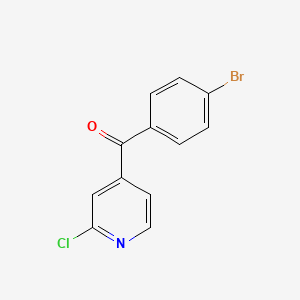

“2-(5-ethoxy-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C12H13NO3 . It is a derivative of indole, which is a heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of “2-(5-ethoxy-1H-indol-3-yl)acetic acid” consists of a core indole structure with an ethoxy group at the 5-position and an acetic acid group at the 2-position .科学研究应用

合成与化学性质

- 新型吲哚衍生物的合成:研究重点是合成新型吲哚衍生物,例如吲哚-苯并咪唑化合物,它们由吲哚羧酸合成。这些化合物在药物化学和材料科学中具有潜在的应用 (王等人,2016 年)。

- 异双功能交联剂:开发用于在免疫策略中将肽偶联到脂质体的新的硫醇反应性异双功能试剂。这些试剂提供了更好的可及性和降低的免疫原性,这对开发合成疫苗制剂至关重要 (Frisch、Boeckler 和 Schuber,1996 年)。

分子结构分析

- 吲哚衍生物的晶体结构:阐明了 5-甲氧基吲哚-3-乙酸(5-MIAA)的晶体和分子结构,提供了对氢键二聚体和双层片状结构的见解。此类研究对于了解吲哚衍生物的物理化学性质及其生物活性至关重要 (榊,若原,藤原和富田,1975 年)。

药理筛选

- 抗菌和抗酶潜力:评估了由 2-(1H-吲哚-3-基)乙酸合成的吲哚衍生物的抗菌和抗酶活性。一些化合物表现出的抗菌活性与环丙沙星相当,并显示出对 α-葡萄糖苷酶和丁酰胆碱酯酶的中等至弱的抑制作用,表明潜在的治疗应用 (Rubab 等人,2017 年)。

作用机制

Target of Action

2-(5-ethoxy-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 2-(5-ethoxy-1H-indol-3-yl)acetic acid may also interact with various targets.

Mode of Action

Indole derivatives are known to bind to their targets and modulate their activity , which could result in various physiological changes.

Biochemical Pathways

Indole-3-acetic acid, a related compound, is a plant hormone produced by the degradation of tryptophan . It’s plausible that 2-(5-ethoxy-1H-indol-3-yl)acetic acid might be involved in similar biochemical pathways.

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that 2-(5-ethoxy-1H-indol-3-yl)acetic acid might have similar effects.

生化分析

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 2-(5-ethoxy-1H-indol-3-yl)acetic acid may also be involved in tryptophan metabolism.

属性

IUPAC Name |

2-(5-ethoxy-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-9-3-4-11-10(6-9)8(7-13-11)5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADLKAXYGRNFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,6-Dibromo-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2837787.png)

![Ethyl 2-methyl-6-oxo-4-{3-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2837788.png)

![2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide](/img/structure/B2837795.png)

![4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2837796.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2837799.png)

![2-(4-Methoxyphenyl)-8-(phenylsulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2837805.png)

![N-(4-acetylphenyl)-3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2837806.png)

![N-(2-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837809.png)